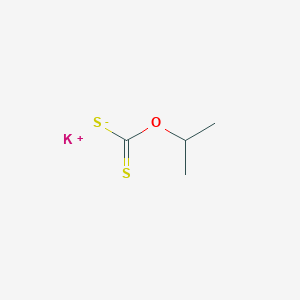
potassium;propan-2-yloxymethanedithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;propan-2-yloxymethanedithioate, also known as potassium isopropylxanthate, is an organosulfur compound with the molecular formula C4H7KOS2. It is commonly used in the mining industry as a flotation agent to separate valuable minerals from ores. This compound is also utilized in organic synthesis and various chemical processes due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;propan-2-yloxymethanedithioate is typically synthesized by reacting carbon disulfide with isopropanol in the presence of potassium hydroxide. The reaction proceeds as follows:
CS2+C3H7OH+KOH→C4H7KOS2+H2O
The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopropanol are continuously fed into the system along with potassium hydroxide. The reaction mixture is stirred and maintained at a specific temperature to optimize yield. The product is then separated and purified using industrial crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium;propan-2-yloxymethanedithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are often used as substrates in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl xanthates
Scientific Research Applications
Potassium;propan-2-yloxymethanedithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of xanthate esters.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.
Mechanism of Action
The mechanism of action of potassium;propan-2-yloxymethanedithioate involves its ability to form complexes with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase through flotation. In organic synthesis, it acts as a nucleophile, participating in substitution reactions to form xanthate esters.
Comparison with Similar Compounds
Similar Compounds
- Potassium ethylxanthate
- Potassium butylxanthate
- Potassium amylxanthate
Uniqueness
Potassium;propan-2-yloxymethanedithioate is unique due to its specific reactivity and stability. Compared to other xanthates, it offers a balance between hydrophobicity and reactivity, making it particularly effective in flotation processes and organic synthesis.
Properties
IUPAC Name |
potassium;propan-2-yloxymethanedithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBGRXFDPJFGC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=S)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














